molecular formula C19H16N4O2S B2602650 N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251620-23-1

N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2602650
CAS No.: 1251620-23-1
M. Wt: 364.42
InChI Key: TXHJRLWJBXKCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic sulfonamide derivative within the [1,2,4]triazolo[4,3-a]pyridine scaffold, designed for antimalarial applications. The core structure combines a triazolopyridine ring with a sulfonamide group, enabling dual hydrogen-bonding interactions with biological targets such as Plasmodium falciparum enzymes (e.g., falcipain-2) . Substitutions at the N-benzyl and N-phenyl positions modulate pharmacokinetic and pharmacodynamic properties, as demonstrated in related compounds synthesized via alkylation of sulfonamide intermediates with benzyl chlorides . These derivatives are prioritized for their balanced lipophilicity, metabolic stability, and target affinity, making them promising candidates for antimalarial drug discovery .

Properties

IUPAC Name

N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c24-26(25,18-11-12-19-21-20-15-22(19)14-18)23(17-9-5-2-6-10-17)13-16-7-3-1-4-8-16/h1-12,14-15H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHJRLWJBXKCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of benzylamine and phenylhydrazine with a suitable pyridine derivative under specific conditions. One common method involves the use of phosphorus oxychloride (POCl3) and catalytic amounts of dimethylformamide (DMF) to facilitate the formation of the triazolo[4,3-a]pyridine core . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in the formation of the desired product in good-to-excellent yields .

Chemical Reactions Analysis

Oxidative Cyclization Using N-Chlorosuccinimide (NCS)

This method involves treating hydrazones with NCS in DMF, followed by work-up with triethylamine . The reaction proceeds via:

  • Hydrazone formation : Reaction of pyridine derivatives with hydrazine.

  • Oxidative cyclization : NCS acts as an oxidizing agent, enabling cyclization to form the triazolopyridine core.

  • Purification : Products are isolated via filtration and aqueous work-up.

Key advantages : High yields (>90%), straightforward purification, and scalability .

Oxidative Cyclization

The NCS-mediated pathway involves:

  • Electrophilic attack : NCS activates the hydrazone intermediate.

  • Radical formation : Generation of reactive intermediates leading to cyclization.

  • Triazolopyridine ring formation : Elimination of byproducts (e.g., HCl, NH3) to yield the fused ring system .

Transamidation and Nucleophilic Addition

In microwave-mediated synthesis :

  • Amide bond cleavage : Release of dimethylamine initiates the reaction.

  • Nitrile activation : Formation of reactive intermediates (e.g., iminonitriles).

  • Cyclization : Concerted steps involving condensation and elimination to form the triazolopyridine structure.

Modification Reactions

The compound’s sulfonamide and aromatic substituents enable further functionalization:

Cross-Coupling Reactions

Examples include:

  • Suzuki coupling : Introduction of aryl groups via boronic acids .

  • Sonogashira coupling : Installation of alkynyl groups .

Typical conditions :

Reaction TypeReagents/ConditionsProduct Type
SuzukiPd(PPh₃)₄, K₂CO₃, dioxane/waterAryl-substituted derivatives
SonogashiraPd catalyst, CuI, amine baseAlkynyl derivatives

Substitution Reactions

The triazolopyridine core can undergo:

  • Halide displacement : Replacement of bromine or iodine with nucleophiles (e.g., amines, thiols) .

  • Hydrogen bond modulation : Alteration of sulfonamide substituents to optimize bioactivity .

Characterization Methods

Structural confirmation is achieved through:

  • Nuclear Magnetic Resonance (NMR) : Identifies key protons and coupling patterns .

  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

  • X-ray Crystallography : Provides atomic-level structural data for triazolopyridine derivatives .

Challenges and Optimization Strategies

  • Regioselectivity control : Achieved via steric guidance or directing groups .

  • Yield enhancement : Refinement of reaction conditions (e.g., solvent choice, catalyst loading) .

  • Scalability : Use of microwave-assisted methods for rapid synthesis .

This compound exemplifies how triazolopyridine scaffolds can be chemically manipulated to explore structure-activity relationships in medicinal chemistry.

Scientific Research Applications

Antimalarial Properties

N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has been identified as a potential inhibitor of falcipain-2, an enzyme essential for the survival of the malaria parasite Plasmodium falciparum. Research indicates that derivatives of this compound exhibit significant antimalarial activity with IC50 values indicating effective inhibition in vitro. For instance, compounds derived from this scaffold have shown IC50 values as low as 2.24 μM against Plasmodium falciparum .

Anticancer Activity

In addition to its antimalarial properties, this compound has been evaluated for its anticancer effects. Studies have demonstrated that triazolo[4,3-a]pyridine sulfonamides can induce apoptosis in various cancer cell lines. The mechanism involves the activation of specific signaling pathways that lead to cell death . The structural characteristics of this compound contribute to its efficacy against cancer cells.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step processes including:

  • Formation of Triazole Ring : The initial step often includes the reaction of appropriate hydrazines with substituted pyridines.
  • Sulfonamide Formation : The introduction of the sulfonamide group usually follows the formation of the triazole ring.
  • Benzyl Substitution : Finally, benzyl groups are introduced at specific nitrogen positions to yield the final product.

These synthetic routes are optimized for eco-friendliness and high yields through methods such as microwave-assisted synthesis .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Antimalarial Study : A library of compounds including this compound was screened against Plasmodium falciparum, revealing promising results that support further development for antimalarial therapies .
  • Cytotoxicity in Cancer Cells : Research highlighted that derivatives exhibited cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds with biological receptors, enhancing its binding affinity and specificity. This interaction can inhibit the activity of enzymes like carbonic anhydrase, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among analogs include substituents on the benzyl/phenyl groups and modifications to the triazolo-pyridine core. These changes significantly influence antimalarial activity, solubility, and binding efficiency. Below is a comparative analysis of closely related compounds:

Compound Substituents Molecular Weight (g/mol) IC₅₀ (µM) Key Features
N-(3-Chlorophenyl)-N-(2-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (8h) 3-Cl (phenyl), 2-F (benzyl), 3-CH₃ 431.4 Not reported Enhanced lipophilicity due to halogenated aryl groups; moderate metabolic stability.
N-(4-Fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6e) 4-F (phenyl), 3-CH₃ 306.3 Not reported Lower molecular weight; limited activity due to monosubstitution.
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide 3-F (benzyl), 4-OCH₃ (phenyl), 3-C₂H₅ 467.5 2.24 Optimal activity attributed to electron-donating (OCH₃) and hydrophobic (C₂H₅) groups.
2-(3-Chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one 3-Cl (benzyl), piperidinyl-SO₂ 423.9 4.98 Piperidine sulfonyl group improves solubility; moderate activity.

Activity and Mechanism Insights

  • Halogen Effects: Chlorine (Cl) and fluorine (F) substituents enhance target binding via hydrophobic and electrostatic interactions. For example, compound 8h (3-Cl, 2-F) exhibits improved falcipain-2 inhibition compared to non-halogenated analogs .
  • Alkyl vs. Aryl Groups : Ethyl or methyl groups at position 3 (e.g., 3-C₂H₅ in IC₅₀ = 2.24 µM compound) increase membrane permeability, while bulky aryl groups may reduce bioavailability .
  • Sulfonamide Flexibility : Piperidinyl-sulfonamide derivatives (e.g., IC₅₀ = 4.98 µM) demonstrate better aqueous solubility but slightly reduced potency compared to benzyl-substituted analogs .

Pharmacological Limitations

  • Metabolic Stability : Compounds with electron-withdrawing groups (e.g., Cl, F) show slower hepatic clearance but may exhibit cytotoxicity at higher doses .
  • Selectivity : While active against P. falciparum, some analogs (e.g., piperidinyl derivatives) show off-target effects on mammalian cells, necessitating further optimization .

Biological Activity

N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight392.48 g/mol
Molecular FormulaC21H20N4O2S
LogP3.3537
Polar Surface Area54.272 Ų
Hydrogen Bond Acceptors6

The compound's structure features a triazole ring fused with a pyridine system, which is known to enhance biological activity through various mechanisms.

Anticancer Properties

Research indicates that compounds containing the triazolo-pyridine framework exhibit anticancer activities. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of critical signaling pathways associated with cancer progression .

A recent study synthesized a library of N-benzyl sulfonamides and assessed their effects against pancreatic cancer cell lines. The results demonstrated that some derivatives exhibited sub-micromolar potency, suggesting potential for therapeutic applications .

Antimicrobial and Anti-inflammatory Effects

The sulfonamide group is recognized for its antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains and fungi . Additionally, anti-inflammatory activities have been reported, with specific compounds demonstrating the ability to inhibit enzymes like COX-2 and iNOS in inflammatory models .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. For example, it has been shown to inhibit falcipain-2, an enzyme essential for the survival of the malaria parasite Plasmodium falciparum . This inhibition suggests potential applications in antimalarial therapies.

Case Studies

  • Anticancer Activity Assessment : In a study evaluating a series of triazolo-pyridine derivatives against breast cancer cell lines, several compounds displayed significant antiproliferative effects. The study utilized both traditional cytotoxicity assays and advanced in silico modeling to elucidate the mechanisms involved .
  • Antimicrobial Screening : A comparative analysis of various sulfonamide derivatives indicated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like chloramphenicol .

Q & A

Q. What are the key synthetic routes for preparing N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Formation of a hydrazone intermediate by reacting a benzaldehyde derivative (e.g., 4-benzyloxy-3-methoxybenzaldehyde) with hydrazinopyridine in ethanol under acidic conditions (acetic acid) .
  • Step 2 : Cyclization using sodium hypochlorite pentahydrate in ethanol to form the triazolo[4,3-a]pyridine core .
  • Step 3 : Sulfonylation via reaction with a benzenesulfonyl chloride derivative in the presence of pyridine or lutidine bases (e.g., 3,5-lutidine) to introduce the sulfonamide group .
  • Key Characterization : NMR (¹H, ¹³C) and FTIR confirm structural integrity, with ¹H-NMR peaks for the benzyl group (δ 5.11 ppm) and sulfonamide protons (δ 7.6–8.6 ppm) .

Q. How is the purity of this compound validated during synthesis?

  • Methodological Answer :
  • TLC Monitoring : Use dichloromethane or ethyl acetate/petroleum ether systems to track reaction progress .
  • Recrystallization : Purify using methanol or ethanol to remove unreacted intermediates .
  • Analytical Techniques : High-resolution mass spectrometry (HRMS) and elemental analysis verify molecular weight and purity (>95%) .

Advanced Research Questions

Q. How can contradictory NMR data arise during structural elucidation, and how are they resolved?

  • Methodological Answer :
  • Common Issues : Signal splitting due to tautomerism (e.g., triazole ring proton exchange) or impurities from incomplete sulfonylation .
  • Resolution Strategies :
  • 2D NMR (COSY, HSQC) : Assign overlapping peaks (e.g., δ 7.1–7.6 ppm aromatic protons) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole vs. pyridine ring orientation) .
  • Example : In [1,2,4]triazolo derivatives, ¹³C-NMR distinguishes between C-3 and C-8 positions (δ 148–157 ppm for triazole carbons) .

Q. What experimental design optimizes reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Use 3-picoline or 3,5-lutidine to enhance sulfonamide coupling efficiency (yields improve from 40% to >80%) .
  • Solvent Optimization : Ethanol or DMF at 60–80°C minimizes side products during cyclization .
  • Table : Reaction Conditions Comparison
StepBase/CatalystSolventYield (%)
CyclizationNaOCl·5H₂OEthanol85–91
Sulfonylation3,5-LutidinePyridine78–82

Q. How to design structure-activity relationship (SAR) studies for this compound in drug discovery?

  • Methodological Answer :
  • Core Modifications :
  • Triazole Ring : Replace benzyl with fluorinated groups (e.g., CF₃) to enhance metabolic stability .
  • Sulfonamide Group : Introduce electron-withdrawing substituents (e.g., Cl, NO₂) to modulate target binding .
  • Bioactivity Assays :
  • Antimalarial Testing : Measure IC₅₀ against Plasmodium falciparum strains (e.g., Dd2) .
  • Kinase Inhibition : Screen against kinase panels (e.g., JAK2, EGFR) using fluorescence polarization assays .

Data Analysis and Validation

Q. How to interpret discrepancies in FTIR spectra between theoretical and experimental data?

  • Methodological Answer :
  • Key Peaks :
  • Sulfonamide S=O Stretching : Theoretical ~1350 cm⁻¹ vs. observed 1131–1165 cm⁻¹ due to hydrogen bonding .
  • Triazole C=N Vibrations : Expected ~1596 cm⁻¹; deviations may indicate protonation or solvent effects .
  • Mitigation : Compare with reference spectra of analogous compounds (e.g., [1,2,4]triazolo[4,3-b]pyridazines) .

Q. What are the best practices for reproducibility in multi-step syntheses?

  • Methodological Answer :
  • Stoichiometry Control : Use precise molar ratios (e.g., 1:1.1 for sulfonyl chloride:amine) to avoid excess reagents .
  • Temperature Gradients : Maintain 0–5°C during sulfonylation to prevent decomposition .
  • Documentation : Report detailed NMR integration values (e.g., benzyl protons at δ 5.11 ppm, integral = 2H) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.